molecular formula C18H14N2O4 B12618003 3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone CAS No. 920516-18-3

3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone

Cat. No.: B12618003
CAS No.: 920516-18-3
M. Wt: 322.3 g/mol
InChI Key: FGEGSGICXHFIDY-UHFFFAOYSA-N
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Description

3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two 3-methylpyridin-4-yl groups and four ketone groups at positions 1, 2, 4, and 5. Its molecular structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile under controlled conditions to form the cyclohexane ring. Subsequent functionalization steps introduce the 3-methylpyridin-4-yl groups and the ketone functionalities. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques are essential to achieve high yields and cost-effective production. Industrial methods also focus on minimizing waste and ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Properties

CAS No.

920516-18-3

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

3,6-bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone

InChI

InChI=1S/C18H14N2O4/c1-9-7-19-5-3-11(9)13-15(21)17(23)14(18(24)16(13)22)12-4-6-20-8-10(12)2/h3-8,13-14H,1-2H3

InChI Key

FGEGSGICXHFIDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2C(=O)C(=O)C(C(=O)C2=O)C3=C(C=NC=C3)C

Origin of Product

United States

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